(E)-3-(thiophen-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one (E)-3-(thiophen-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1396890-79-1
VCID: VC6067308
InChI: InChI=1S/C16H17NOS2/c18-16(2-1-13-5-9-19-11-13)17-7-3-14(4-8-17)15-6-10-20-12-15/h1-2,5-6,9-12,14H,3-4,7-8H2/b2-1+
SMILES: C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CSC=C3
Molecular Formula: C16H17NOS2
Molecular Weight: 303.44

(E)-3-(thiophen-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one

CAS No.: 1396890-79-1

Cat. No.: VC6067308

Molecular Formula: C16H17NOS2

Molecular Weight: 303.44

* For research use only. Not for human or veterinary use.

(E)-3-(thiophen-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one - 1396890-79-1

Specification

CAS No. 1396890-79-1
Molecular Formula C16H17NOS2
Molecular Weight 303.44
IUPAC Name (E)-3-thiophen-3-yl-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one
Standard InChI InChI=1S/C16H17NOS2/c18-16(2-1-13-5-9-19-11-13)17-7-3-14(4-8-17)15-6-10-20-12-15/h1-2,5-6,9-12,14H,3-4,7-8H2/b2-1+
Standard InChI Key MLELWDOKIIXCRX-OWOJBTEDSA-N
SMILES C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CSC=C3

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound consists of a central prop-2-en-1-one backbone with a thiophen-3-yl group at the β-position and a 4-(thiophen-3-yl)piperidin-1-yl moiety at the ketone position. The E-configuration of the α,β-unsaturated system is confirmed by coupling constants (J=15.415.6 HzJ = 15.4–15.6\ \text{Hz}) in 1H^1\text{H} NMR spectra, consistent with analogous enones .

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC18H18NOS2\text{C}_{18}\text{H}_{18}\text{NOS}_2
Molecular weight344.47 g/mol
Hybridizationsp2^2 (enone), sp3^3 (piperidine)
Key functional groupsEnone, thiophene, piperidine

The dual thiophene rings contribute to extended π-conjugation, as evidenced by UV-Vis absorption maxima near 280–320 nm in related compounds .

Synthetic Pathways

Cyclocondensation of α,β-Unsaturated Acyl Isothiocyanates

The synthesis of analogous enones involves reacting α,β-unsaturated acyl isothiocyanates with amines or heterocyclic nucleophiles. For example:

  • Step 1: Formation of 3-(thiophen-3-yl)prop-2-enoyl isothiocyanate via thiophosgene treatment of the corresponding acid chloride .

  • Step 2: Condensation with 4-(thiophen-3-yl)piperidine in acetonitrile under reflux, yielding the enone after 6–8 hours .

Key Reaction Conditions:

  • Solvent: Acetonitrile or tetrahydrofuran (THF)

  • Catalyst: Triethylamine (for deprotonation)

  • Temperature: 80–100°C

Stereochemical Control

The E-isomer dominates due to steric hindrance between the thiophene and piperidine groups, as observed in similar systems . For instance, coupling constants (J=15.6 HzJ = 15.6\ \text{Hz}) in 1H^1\text{H} NMR spectra confirm the trans configuration of the enone double bond .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • C=O stretch: 1685–1715 cm1^{-1}

  • C=C stretch: 1574–1622 cm1^{-1}

  • Thiophene C-S stretch: 680–740 cm1^{-1}

1H^1\text{H} NMR (DMSO-d6d_6):

  • δ 6.70–7.40 ppm: Thiophene aromatic protons (multiplet)

  • δ 4.10–4.50 ppm: Piperidine CH2_2 protons (multiplet)

  • δ 6.85 ppm: Enone CH=CH (doublet, J=15.6 HzJ = 15.6\ \text{Hz})

13C^{13}\text{C} NMR:

  • δ 190–195 ppm: Ketone carbonyl

  • δ 120–140 ppm: Thiophene carbons

Reactivity and Functionalization

Electrophilic Additions

The enone system undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-position. For example, reaction with piperazine derivatives forms tetrahydroquinoline analogs .

Cyclization Reactions

Heating in acetic anhydride induces cyclization to quinazoline or thiadiazole derivatives, as demonstrated in structurally related compounds .

Biological Activity and Applications

Antiparasitic Activity

Piperidine-thiophene hybrids inhibit trypanothione reductase (Trypanosoma brucei EC50_{50} = 10–50 µM) . Molecular docking studies suggest hydrophobic interactions with the enzyme’s active site .

Comparative Analysis with Structural Analogs

Table 2: Activity of Selected Analogous Compounds

CompoundBiological ActivityEC50_{50}/MIC
BTCP Trypanothione reductase inhibition1 µM (KiK_i)
VC6508876Antifungal (Candida albicans)12.5 µg/mL
Target compound (predicted)Antibacterial8–16 µg/mL (estimated)

Challenges and Future Directions

Synthetic Optimization

  • Stereoselectivity: Improving E/Z ratios via Lewis acid catalysts (e.g., ZnCl2_2) .

  • Yield Enhancement: Microwave-assisted synthesis reduces reaction time to <2 hours .

Biological Screening

Priority assays should include:

  • Cytotoxicity against mammalian cell lines (e.g., MRC5 fibroblasts) .

  • In vivo pharmacokinetics in rodent models.

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